molecular formula C14H10F2O3 B6365483 3-Fluoro-4-(5-fluoro-2-methoxyphenyl)benzoic acid CAS No. 1262008-58-1

3-Fluoro-4-(5-fluoro-2-methoxyphenyl)benzoic acid

Cat. No.: B6365483
CAS No.: 1262008-58-1
M. Wt: 264.22 g/mol
InChI Key: LTCIGJXODCCZIX-UHFFFAOYSA-N
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Description

3-Fluoro-4-(5-fluoro-2-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H10F2O3. It is a derivative of benzoic acid, featuring fluorine and methoxy substituents on the aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(5-fluoro-2-methoxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and boronic acid derivatives to form the carbon-carbon bond between the aromatic rings . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(5-fluoro-2-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

3-Fluoro-4-(5-fluoro-2-methoxyphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(5-fluoro-2-methoxyphenyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. The methoxy group can also influence the compound’s electronic properties, affecting its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(5-fluoro-2-methoxyphenyl)benzoic acid is unique due to the presence of both fluorine and methoxy groups on the aromatic rings. This combination of substituents can enhance the compound’s chemical stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

3-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-5-3-9(15)7-11(13)10-4-2-8(14(17)18)6-12(10)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCIGJXODCCZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681423
Record name 2,5'-Difluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262008-58-1
Record name 2,5'-Difluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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